molecular formula C14H19NO3 B2532543 Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate CAS No. 25437-94-9

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate

Cat. No. B2532543
Key on ui cas rn: 25437-94-9
M. Wt: 249.30 g/mol
InChI Key: QCDGFRHBHHQYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669249B2

Procedure details

In a 200 mL round bottom flask, piperidin-4-ol (2.165 g, 21.41 mmol) and K2CO3 (2.96 g, 21.41 mmol) were suspended in MeCN (51.0 mL). Ethyl 4-fluorobenzoate (2.62 mL, 17.84 mmol) was added and the reaction mixture was stirred under reflux (95° C.) for 96 hr. The reaction was cooled to RT, diluted with EtOAc (100 mL) and washed with water (50 mL). Dried organic layer with MgSO4, filtered, and concentrated in vacuo. The product was purified by re-crystallization using EtOAc/hexanes, affording the title compound as a white solid (0.878 g, 19.74% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.28 (t, J=7.07 Hz, 3H) 1.34-1.47 (m, 2H) 1.73-1.85 (m, 2H) 3.03 (ddd, J=13.14, 9.98, 3.16 Hz, 2H) 3.63-3.77 (m, 3H) 4.23 (q, J=7.07 Hz, 2H) 4.72 (d, J=4.04 Hz, 1H) 6.86-7.05 (m, 2H) 7.66-7.85 (m, 2H). ESI-MS: m/z 250.2 (M+H)+.
Quantity
2.165 g
Type
reactant
Reaction Step One
Name
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
19.74%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].F[C:15]1[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=1>CC#N.CCOC(C)=O>[OH:7][CH:4]1[CH2:5][CH2:6][N:1]([C:15]2[CH:25]=[CH:24][C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:17][CH:16]=2)[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.165 g
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
2.96 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
51 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2.62 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
WASH
Type
WASH
Details
washed with water (50 mL)
FILTRATION
Type
FILTRATION
Details
Dried organic layer with MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by re-crystallization

Outcomes

Product
Name
title compound
Type
product
Smiles
OC1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.878 g
YIELD: PERCENTYIELD 19.74%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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